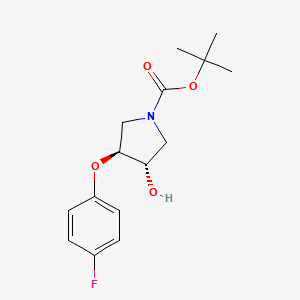

trans-3-(4-fluorophenoxy)-4-hydroxy-1-Boc-pyrrolidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

trans-3-(4-fluorophenoxy)-4-hydroxy-1-Boc-pyrrolidine: is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound features a pyrrolidine ring, a fluorophenoxy group, a hydroxyl group, and a Boc-protected amine group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-3-(4-fluorophenoxy)-4-hydroxy-1-Boc-pyrrolidine typically involves multiple steps, starting with the construction of the pyrrolidine ring. One common approach is the cyclization of an amino acid derivative, followed by the introduction of the fluorophenoxy group through nucleophilic substitution reactions. The Boc protection of the amine group is achieved using di-tert-butyl dicarbonate (Boc2O) under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

trans-3-(4-fluorophenoxy)-4-hydroxy-1-Boc-pyrrolidine: can undergo various chemical reactions, including:

Oxidation: : The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: : The compound can be reduced to remove the hydroxyl group or modify the pyrrolidine ring.

Substitution: : The fluorophenoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include chromium(VI) oxide, Dess-Martin periodinane, and TEMPO.

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: : Nucleophiles like Grignard reagents or organolithium compounds can be employed, along with suitable solvents and temperatures.

Major Products Formed

Oxidation: : Formation of ketones or aldehydes.

Reduction: : Formation of amines or alcohols.

Substitution: : Introduction of various functional groups, leading to diverse derivatives.

Scientific Research Applications

trans-3-(4-fluorophenoxy)-4-hydroxy-1-Boc-pyrrolidine: has several applications in scientific research:

Chemistry: : It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: : The compound can be used to study biological processes and interactions, particularly in the context of enzyme inhibition and receptor binding.

Medicine: : It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

Industry: : The compound can be utilized in the production of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which trans-3-(4-fluorophenoxy)-4-hydroxy-1-Boc-pyrrolidine exerts its effects depends on its molecular targets and pathways. For example, in drug development, it may interact with specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would vary based on the application and the specific biological system involved.

Comparison with Similar Compounds

trans-3-(4-fluorophenoxy)-4-hydroxy-1-Boc-pyrrolidine: can be compared with other similar compounds, such as:

trans-3-(3-fluorophenoxy)-4-hydroxy-1-Boc-pyrrolidine

trans-3-(4-methoxyphenoxy)-4-hydroxy-1-Boc-pyrrolidine

trans-3-(4-chlorophenoxy)-4-hydroxy-1-Boc-pyrrolidine

Biological Activity

trans-3-(4-fluorophenoxy)-4-hydroxy-1-Boc-pyrrolidine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanism of action, biological activity, and comparisons with related compounds, supported by data tables and case studies.

Synthesis

This compound is synthesized through a multi-step process involving the protection of the hydroxyl group and subsequent substitution reactions. The presence of the Boc (tert-butyloxycarbonyl) group enhances its stability and solubility, making it suitable for various biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It may function as an inhibitor or activator, influencing various biochemical pathways. The exact mechanisms can vary based on the target tissue or system under investigation.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Activity : Studies show that this compound has potential anticancer properties. For instance, it demonstrated cytotoxic effects in vitro against various cancer cell lines, including hypopharyngeal tumor cells, where it induced apoptosis more effectively than standard treatments like bleomycin .

- Antimicrobial Properties : The compound has been evaluated for its antibacterial activity against Gram-positive bacteria. Its lipophilicity, influenced by the fluorine substituent, appears to enhance its membrane permeability and antibacterial potency .

- Enzyme Inhibition : It has been investigated as a potential inhibitor of certain enzymes involved in metabolic pathways, contributing to its therapeutic applications in conditions like diabetes and obesity .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with similar compounds is essential. Below is a summary table highlighting key differences in structure and activity:

| Compound Name | Substituent | Biological Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Fluorine | Anticancer, Antimicrobial | Enzyme inhibition |

| trans-3-(4-chlorophenoxy)-4-hydroxy-1-Boc-pyrrolidine | Chlorine | Moderate anticancer | Similar enzyme interactions |

| trans-3-(4-bromophenoxy)-4-hydroxy-1-Boc-pyrrolidine | Bromine | Lower antibacterial activity | Altered membrane interaction |

| trans-3-(4-methylphenoxy)-4-hydroxy-1-Boc-pyrrolidine | Methyl | Reduced cytotoxicity | Different binding affinity |

Case Studies

Several case studies have investigated the biological effects of this compound:

- Cancer Cell Line Study : A study evaluated its effects on FaDu hypopharyngeal tumor cells, revealing that it induced apoptosis significantly more than conventional chemotherapeutics. The mechanism involved activation of caspase pathways leading to programmed cell death .

- Antimicrobial Efficacy : In vitro tests demonstrated that this compound exhibited substantial activity against Staphylococcus aureus and other Gram-positive bacteria. Its effectiveness was attributed to enhanced membrane permeability due to the fluorine atom's presence .

Properties

IUPAC Name |

tert-butyl (3S,4S)-3-(4-fluorophenoxy)-4-hydroxypyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FNO4/c1-15(2,3)21-14(19)17-8-12(18)13(9-17)20-11-6-4-10(16)5-7-11/h4-7,12-13,18H,8-9H2,1-3H3/t12-,13-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCTPAXWWSBOEDX-STQMWFEESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)OC2=CC=C(C=C2)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)OC2=CC=C(C=C2)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.